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Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidin-5-amine

Cat. No.: B103774 Get Quote

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a highly "privileged"

scaffold in drug discovery.[1] As an essential component of nucleobases in DNA and RNA,

pyrimidine derivatives possess an intrinsic ability to interact with biological macromolecules like

enzymes and receptors.[2][3] This inherent biocompatibility has led to their successful

incorporation into a vast array of FDA-approved drugs, demonstrating therapeutic efficacy

across oncology, infectious diseases, and inflammatory conditions.[2][4]

Within this critical class of compounds, 4,6-dimethoxypyrimidin-5-amine (CAS: 15846-15-8)

emerges as a particularly valuable and versatile intermediate.[1] Its unique substitution pattern

—featuring two electron-donating methoxy groups and a strategically placed primary amine—

provides a rich platform for synthetic diversification. This guide offers an in-depth exploration of

its molecular characteristics, a robust framework for its synthesis and characterization, and

insights into its application for developing next-generation therapeutics.

Section 1: Core Physicochemical and Structural
Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective

application in complex synthetic routes. 4,6-Dimethoxypyrimidin-5-amine is an off-white to

yellow solid at room temperature, and its key physicochemical properties are summarized

below.[5]
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Property Value Source(s)

Molecular Weight 155.15 g/mol [1][5]

Molecular Formula C₆H₉N₃O₂ [1][5][6][7]

IUPAC Name
4,6-dimethoxypyrimidin-5-

amine
[1][6]

CAS Number 15846-15-8 [1][6][7]

Melting Point 95-96 °C [5]

InChI Key
SYIABKXOJVXKDU-

UHFFFAOYSA-N
[1][8]

Appearance Off-white to yellow solid [5]

Storage Conditions
Store at 2-8°C in a dark, inert

atmosphere
[5][6]

The molecule's reactivity is governed by its electronic landscape. The two methoxy groups at

positions 4 and 6 are strong electron-donating groups, which activate the pyrimidine ring

towards electrophilic substitution. Conversely, the primary amino group at position 5 is a potent

nucleophile, making it the primary site for derivatization via reactions such as acylation,

alkylation, and sulfonylation. This electronic arrangement makes the compound a versatile

precursor for creating diverse molecular libraries.[1]

Section 2: A Self-Validating Approach to
Spectroscopic Characterization
To ensure scientific integrity, every batch of a synthetic intermediate must be rigorously

validated. Spectroscopic analysis provides a definitive fingerprint of molecular identity and

purity. The protocols and expected data below form a self-validating system for the confirmation

of 4,6-dimethoxypyrimidin-5-amine.

Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is particularly crucial for unambiguously
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determining the elemental formula.[1]

Protocol for MS Analysis:

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable

solvent (e.g., methanol or acetonitrile).

Ionization Method: Utilize Electrospray Ionization (ESI) in positive mode, as the amino group

is readily protonated.

Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or

Orbitrap) to obtain an accurate mass.

Expected Data:

m/z (Mass-to-Charge
Ratio)

Assignment Notes

~156.0770 [M+H]⁺

The protonated molecular
ion. The exact mass for
C₆H₁₀N₃O₂⁺ provides
definitive confirmation of
the elemental formula.

| ~178.0589 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI. |

Infrared (IR) Spectroscopy
IR spectroscopy provides diagnostic information about the functional groups present in the

molecule.

Protocol for IR Analysis:

Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of

the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum

of the empty spectrometer or pure KBr should be recorded first.[9]
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Expected Data:

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3400 Medium-Strong
N-H Asymmetric Stretch
(primary amine)

~3300 Medium
N-H Symmetric Stretch

(primary amine)

~2950-2850 Medium
C-H Stretch (methyl groups of

methoxy)

~1600-1400 Medium-Strong
Pyrimidine Ring C=N and C=C

Stretching

| ~1250-1050 | Strong | C-O Asymmetric & Symmetric Stretch (methoxy groups) |

The presence of two distinct peaks in the N-H stretching region is a strong indicator of a

primary amine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of the molecule's carbon-hydrogen framework.

Protocol for NMR Analysis:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).

Expected ¹H NMR Data (in CDCl₃):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.1-8.3 Singlet 1H
C2-H (aromatic
proton)

~4.0-4.2 Singlet 6H
-OCH₃ (two methoxy

groups)

| ~3.5-4.5 | Broad Singlet | 2H | -NH₂ (amine protons) |

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment

~160-165 C4 and C6 (carbons attached to methoxy)

~155-160 C2 (aromatic CH)

~120-125 C5 (carbon attached to amine)

| ~50-55 | -OCH₃ (methoxy carbons) |

Section 3: A Validated Synthesis Workflow and
Mechanistic Rationale
The synthesis of 4,6-dimethoxypyrimidin-5-amine is typically achieved through a multi-step

process starting from readily available precursors. The following protocol outlines a reliable and

scalable approach.

Step-by-Step Synthesis Protocol:
Step 1: Nitration of 4,6-dihydroxypyrimidine

To a stirred solution of fuming nitric acid cooled to 0°C, slowly add 4,6-dihydroxypyrimidine in

portions, ensuring the temperature does not exceed 10°C.

After the addition is complete, warm the mixture to room temperature and stir for 4 hours.
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Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (4,6-dihydroxy-

5-nitropyrimidine) is collected by filtration, washed with cold water, and dried.

Step 2: O-Methylation of the Nitropyrimidine

Suspend the dried 4,6-dihydroxy-5-nitropyrimidine in a suitable solvent like DMF.

Add a base such as potassium carbonate, followed by a methylating agent like dimethyl

sulfate or methyl iodide.

Heat the mixture (e.g., to 60-70°C) and monitor the reaction by TLC until the starting material

is consumed.

After cooling, pour the mixture into water and extract the product (4,6-dimethoxy-5-

nitropyrimidine) with a solvent like ethyl acetate. The organic layers are combined, dried, and

concentrated.

Step 3: Reduction of the Nitro Group

Dissolve the 4,6-dimethoxy-5-nitropyrimidine in ethanol or ethyl acetate.

Add a catalyst, such as Palladium on carbon (Pd/C).

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and

stir vigorously at room temperature.

Once the reaction is complete (monitored by TLC), filter the mixture through Celite to remove

the catalyst.

Evaporate the solvent under reduced pressure to yield the final product, 4,6-
dimethoxypyrimidin-5-amine. The product can be further purified by recrystallization.

Causality in Experimental Design:
Temperature Control: The initial nitration is highly exothermic; maintaining a low temperature

is critical to prevent runaway reactions and the formation of byproducts.
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Choice of Base: Potassium carbonate is used in the methylation step as a mild, non-

nucleophilic base that facilitates the deprotonation of the hydroxyl groups without competing

in the reaction.

Catalytic Hydrogenation: This method is chosen for the final reduction because it is clean,

high-yielding, and avoids the use of harsh metal-acid reducing agents that could potentially

cleave the methoxy groups.

Synthesis Workflow Diagram

4,6-Dihydroxypyrimidine HNO₃ / H₂SO₄

0°C → RT
Step 1: Nitration 4,6-Dihydroxy-5-nitropyrimidine K₂CO₃, (CH₃)₂SO₄

DMF, 70°C
Step 2: Methylation 4,6-Dimethoxy-5-nitropyrimidine H₂, Pd/C

Ethanol, RT
Step 3: Reduction 4,6-Dimethoxypyrimidin-5-amine

Click to download full resolution via product page

Caption: A typical synthetic route to 4,6-dimethoxypyrimidin-5-amine.

Section 4: Strategic Application in Medicinal
Chemistry
The true value of 4,6-dimethoxypyrimidin-5-amine lies in its role as a versatile scaffold for

building libraries of drug candidates. The primary amine at the C5 position serves as a crucial

handle for introducing molecular diversity.

A Platform for Derivatization
Researchers can leverage the nucleophilic amine to perform a variety of chemical

transformations:

Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides, a common

linkage in bioactive molecules.

Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, a

pharmacophore present in many antibacterial and diuretic drugs.
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Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form

secondary or tertiary amines, enabling the exploration of new binding interactions.

Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling

reactions with aryl halides to introduce diverse aromatic systems.

This synthetic tractability allows for the systematic modification of the molecule's properties,

including its size, polarity, and hydrogen bonding potential, to optimize its interaction with a

specific biological target. The pyrimidine core itself often acts as a bioisostere for a phenyl ring,

offering advantages in metabolic stability and solubility.[3]

Logical Pathway to Therapeutic Candidates

Synthetic Diversification

Diverse Chemical Library

Potential Therapeutic Applications

4,6-Dimethoxypyrimidin-5-amine
(Core Scaffold)

Amide Coupling Sulfonamide Formation Reductive Amination Cross-Coupling

Amide Derivatives Sulfonamide Derivatives Alkylamine Derivatives Aryl-amine Derivatives

Kinase Inhibitors Antiviral Agents Anti-inflammatory Antimicrobial Agents

Click to download full resolution via product page
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Caption: From core scaffold to diverse therapeutic applications.

Conclusion
4,6-Dimethoxypyrimidin-5-amine is more than a simple chemical intermediate; it is a strategic

tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical

properties, validated by a robust analytical workflow, provide a reliable foundation for its use in

synthesis. The molecule's inherent reactivity and the privileged nature of the pyrimidine scaffold

empower researchers to design and create vast libraries of novel compounds. As the

landscape of drug discovery continues to evolve, the intelligent application of such versatile

building blocks will remain paramount in the quest for new and effective therapies.

References
4-Amino-5, 6-dimethoxypyrimidine, min 98%, 1 gram. (n.d.). CP Lab Safety.
4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide; 5-[(3,4-
dimethoxyphenyl)methyl]pyrimidine-2,4-diamine. (n.d.). PubChem.
(4,6-dimethoxypyrimidin-5-yl)amine. (n.d.). SpectraBase.
2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem.
Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor
(HSF1) stress pathway and CDK9. (2020). The Royal Society of Chemistry.
CAS 15846-15-8 | 4,6-DiMethoxypyriMidin-5-aMine. (n.d.). Alchem.Pharmtech.
4,6-DIMETHOXYPYRIMIDIN-5-AMINE [P50454]. (n.d.). ChemUniverse.
Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (n.d.).
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future
Aspects. (2024). National Institutes of Health (NIH).
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
(2021). PubMed.
Recent Advances in Pyrimidine-Based Drugs. (2023). National Institutes of Health (NIH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b103774?utm_src=pdf-body
https://www.benchchem.com/product/b103774?utm_src=pdf-body
https://www.benchchem.com/product/b103774?utm_src=pdf-body
https://www.benchchem.com/product/b103774?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. benchchem.com [benchchem.com]

2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity
- PubMed [pubmed.ncbi.nlm.nih.gov]

3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future
Aspects - PMC [pmc.ncbi.nlm.nih.gov]

5. 15846-15-8 CAS MSDS (5-Pyrimidinamine, 4,6-dimethoxy-) Melting Point Boiling Point
Density CAS Chemical Properties [chemicalbook.com]

6. cas 15846-15-8|| where to buy 4,6-Dimethoxypyrimidin-5-amine [english.chemenu.com]

7. chemuniverse.com [chemuniverse.com]

8. dev.spectrabase.com [dev.spectrabase.com]

9. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Introduction: The Privileged Status of Pyrimidines in
Medicine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103774#4-6-dimethoxypyrimidin-5-amine-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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